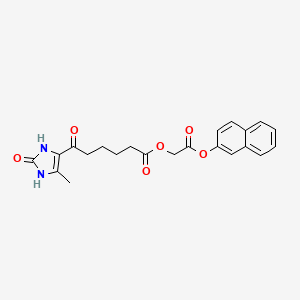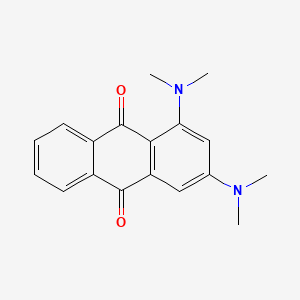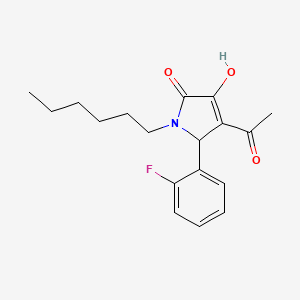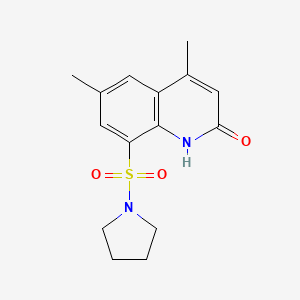![molecular formula C28H32N2O8 B4919509 N,N'-[1,3-phenylenebis(methylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4919509.png)
N,N'-[1,3-phenylenebis(methylene)]bis(3,4,5-trimethoxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[1,3-phenylenebis(methylene)]bis(3,4,5-trimethoxybenzamide) is a synthetic compound that has been widely used in scientific research. It is commonly referred to as 'compound X' in the research community. The chemical structure of compound X consists of a phenylenebis(methylene) backbone with two 3,4,5-trimethoxybenzamide groups attached to it. Compound X has shown promising results in various research studies due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, it is believed that it interacts with DNA and inhibits the activity of enzymes involved in DNA replication and transcription. Compound X has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Compound X has also been shown to have antifungal and antibacterial properties. In addition, it has been shown to modulate the activity of various enzymes involved in DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its ability to modulate various biological processes. It has been shown to be effective against a wide range of cancer cell lines and has also been shown to have antifungal and antibacterial properties. However, one of the main limitations of using compound X is its toxicity. It has been shown to be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving compound X. One area of research is to further elucidate the mechanism of action of compound X. This could lead to the development of more effective cancer treatments. Another area of research is to investigate the potential use of compound X as an antifungal and antibacterial agent. Additionally, research could be conducted to develop less toxic analogs of compound X that retain its biological activity. Overall, compound X has shown great potential in scientific research, and further studies are needed to fully understand its biological properties.
Synthesemethoden
The synthesis of compound X involves the reaction of 1,3-dibromobenzene with paraformaldehyde to form 1,3-bis(bromomethyl)benzene. This intermediate is then reacted with 3,4,5-trimethoxybenzamide to form compound X. The synthesis of compound X is a multi-step process that requires careful control of reaction conditions to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively used in scientific research due to its ability to modulate various biological processes. It has been shown to have antitumor, antifungal, and antibacterial properties. Compound X has also been used as a tool to study the interaction between proteins and DNA.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[[3-[[(3,4,5-trimethoxybenzoyl)amino]methyl]phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O8/c1-33-21-11-19(12-22(34-2)25(21)37-5)27(31)29-15-17-8-7-9-18(10-17)16-30-28(32)20-13-23(35-3)26(38-6)24(14-20)36-4/h7-14H,15-16H2,1-6H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSDLFXSNAEORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate](/img/structure/B4919426.png)

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B4919447.png)


![3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4919470.png)
![N-(2-methoxybenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4919488.png)
![[1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4919492.png)
![3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4919498.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4919507.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
